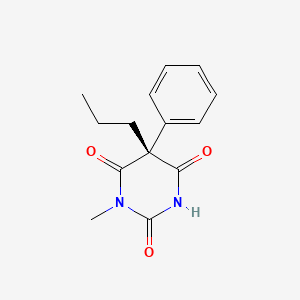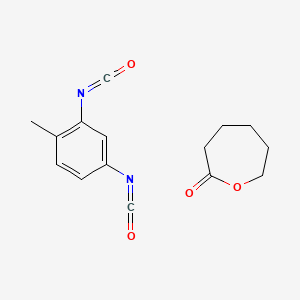
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is a chemical compound with the molecular formula C15H16N2O4. It is a polymer formed from the reaction of 2,4-diisocyanato-1-methylbenzene and oxepan-2-one. This compound is known for its applications in the production of polyurethanes and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diisocyanato-1-methylbenzene typically involves the nitration of toluene followed by hydrogenation to produce toluene diamine. This intermediate is then reacted with phosgene to yield 2,4-diisocyanato-1-methylbenzene . The oxepan-2-one component can be polymerized with 2,4-diisocyanato-1-methylbenzene under controlled conditions to form the desired polymer .
Industrial Production Methods
In industrial settings, the production of 2,4-diisocyanato-1-methylbenzene involves large-scale nitration and hydrogenation processes, followed by phosgenation. The polymerization with oxepan-2-one is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure uniform polymer formation .
Chemical Reactions Analysis
Types of Reactions
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with compounds containing active hydrogen atoms such as alcohols, amines, and water.
Polymerization: Can self-polymerize under certain conditions to form carbamate, urea, biuret, and isocyanurate.
Common Reagents and Conditions
Hydroxyl Compounds: Reacts with alcohols to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Reacts with water to form polyureas and carbon dioxide.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and other polymeric materials that are used in various industrial applications .
Scientific Research Applications
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is widely used in scientific research and industrial applications:
Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomedical applications such as drug delivery systems and tissue engineering.
Medicine: Explored for its use in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 2,4-diisocyanato-1-methylbenzene;oxepan-2-one involves the reaction of its isocyanate groups with active hydrogen-containing compounds. This leads to the formation of strong covalent bonds, resulting in the creation of polymeric networks. The molecular targets include hydroxyl and amine groups, and the pathways involve addition and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diisocyanatotoluene
- 4-Methyl-m-phenylene diisocyanate
- 2,4-Toluene diisocyanate
- Tolylene-2,4-diisocyanate
Uniqueness
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is unique due to its ability to form polymers with oxepan-2-one, resulting in materials with specific mechanical and chemical properties. This makes it particularly valuable in applications requiring durable and resilient polymeric materials .
Properties
CAS No. |
52136-46-6 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2,4-diisocyanato-1-methylbenzene;oxepan-2-one |
InChI |
InChI=1S/C9H6N2O2.C6H10O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;7-6-4-2-1-3-5-8-6/h2-4H,1H3;1-5H2 |
InChI Key |
MAOBUYYIFOUQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CCC(=O)OCC1 |
Related CAS |
52136-46-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


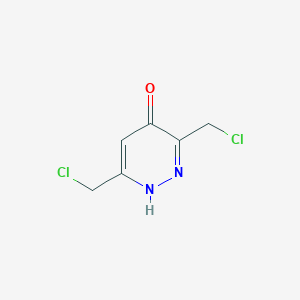

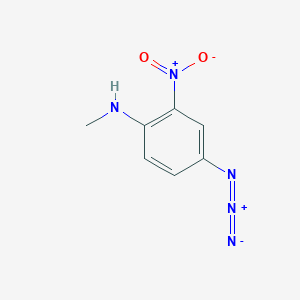
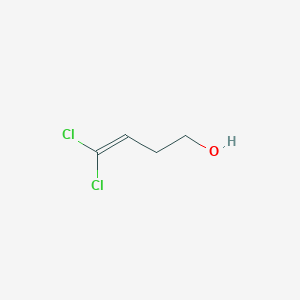
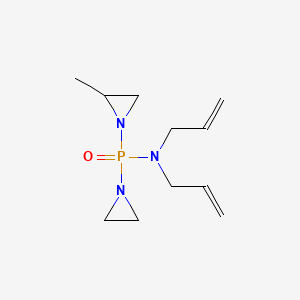
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

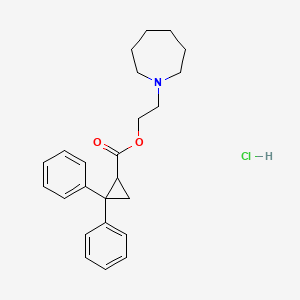
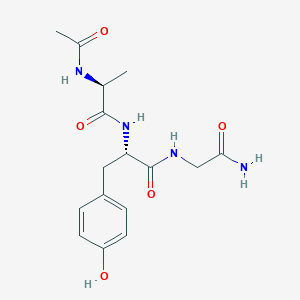
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
